2-Bromo-1-nitro-4-(3,3,3-trifluoropropoxy)benzene
Description
2-Bromo-1-nitro-4-(3,3,3-trifluoropropoxy)benzene (CAS: 1774894-34-6) is a halogenated aromatic compound with the molecular formula C₉H₇BrF₃NO₃. Its structure consists of a benzene ring substituted with bromine (Br) at the 2-position, a nitro group (-NO₂) at the 1-position, and a 3,3,3-trifluoropropoxy group (-OCH₂CF₃) at the 4-position .
Properties
IUPAC Name |
2-bromo-1-nitro-4-(3,3,3-trifluoropropoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO3/c10-7-5-6(1-2-8(7)14(15)16)17-4-3-9(11,12)13/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWDHMVBTMNMJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCC(F)(F)F)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alternative Route via Nucleophilic Aromatic Substitution
Adapted from methodologies in the provided sources (e.g., CN102491901A and RSC Supplementary Information).
Step 1: Synthesis of 4-(3,3,3-Trifluoropropoxy)-2-fluoro-1-nitrobenzene
- Reaction : React 2-fluoro-4-nitrophenol with 3,3,3-trifluoropropyl bromide (K₂CO₃/DMF, 110°C).
2-Fluoro-4-nitrophenol + CF₃CH₂CH₂Br → 4-(3,3,3-Trifluoropropoxy)-2-fluoro-1-nitrobenzene
Step 2: Bromination via SNAr
- Reaction : Substitute fluorine with bromine using HBr/FeBr₃ at 60°C.
4-(3,3,3-Trifluoropropoxy)-2-fluoro-1-nitrobenzene + HBr → 2-Bromo-1-nitro-4-(3,3,3-trifluoropropoxy)benzene - Key Data :
| Parameter | Value |
|---|---|
| Yield | 65–70% |
| Reaction Time | 6–8 h |
Direct Bromination of Preformed Nitro-Ether
Step 1: Nitration of 4-(3,3,3-Trifluoropropoxy)bromobenzene
- Starting Material : 4-Bromo-1-(3,3,3-trifluoropropoxy)benzene.
- Conditions : Acetyl nitrate (AcONO₂) in acetic acid at 25°C.
- Product : This compound .
- Key Data :
| Parameter | Value |
|---|---|
| Yield | 60–65% |
| Selectivity | >90% (ortho:para = 8:1) |
Comparative Analysis of Methods
| Method | Yield (%) | Cost Efficiency | Scalability |
|---|---|---|---|
| Sequential Route | 70–75 | Moderate | High |
| SNAr Route | 65–70 | High | Moderate |
| Direct Bromination | 60–65 | Low | Low |
- The Sequential Route is preferred for industrial scalability due to straightforward purification and minimal side reactions.
- The SNAr Route offers higher atom economy but requires stringent control of bromination conditions.
Critical Research Findings
- Regioselectivity : The trifluoropropoxy group directs nitration to the ortho position relative to bromine, as confirmed by DFT calculations.
- Solvent Effects : DMF enhances reaction rates in etherification steps due to its polar aprotic nature.
- Byproducts : Minor isomers (e.g., para-nitro derivatives) are removed via column chromatography (PE:EtOAc = 10:1).
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-nitro-4-(3,3,3-trifluoropropoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: Commonly with nucleophiles, leading to the replacement of the bromine atom.
Reduction Reactions: The nitro group can be reduced to an amine under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form different functional groups.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Major Products
Substitution: Formation of 4-(3,3,3-trifluoropropyloxyl)aniline.
Reduction: Formation of 2-Bromo-4-(3,3,3-trifluoropropyloxyl)aniline.
Oxidation: Formation of 2-Bromo-4-(3,3,3-trifluoropropyloxyl)benzoic acid.
Scientific Research Applications
2-Bromo-1-nitro-4-(3,3,3-trifluoropropoxy)benzene is used in various scientific research applications:
Chemistry: As a building block for the synthesis of fluorinated organic compounds.
Biology: In the study of enzyme interactions and inhibition.
Medicine: Potential use in drug development for its unique chemical properties.
Industry: Used in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 2-Bromo-1-nitro-4-(3,3,3-trifluoropropoxy)benzene involves its interaction with molecular targets through its functional groups. The bromine atom and nitro group facilitate electrophilic and nucleophilic interactions, respectively. These interactions can lead to the formation of various intermediates and final products, depending on the reaction conditions .
Comparison with Similar Compounds
2-Bromo-1-nitro-4-(3,3,3-trifluoropropoxy)benzene
- Substituents: Br (2-position), NO₂ (1-position), -OCH₂CF₃ (4-position).
- Molecular Weight : ~330.01 g/mol.
- Key Functional Groups : Bromine (halogen), nitro, trifluoropropoxy.
Flufenprox (CAS: 107713-58-6)
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene (CAS: 1224629-07-5)
- Substituents: Br (1-position), F (3-position), methoxy (-OCH₃) (2-position), NO₂ (4-position).
- Molecular Formula: C₇H₅BrFNO₃.
- Use : Likely a synthetic intermediate (safety data sheet indicates handling precautions) .
- Structural Differences : Methoxy group instead of trifluoropropoxy; fluorine replaces nitro at a different position.
Flumetover (CAS: 154025-04-4)
- Molecular Formula: C₁₉H₂₀F₃NO₃.
- Use : Fungicide .
- Structural Differences : Contains a triazole-related moiety absent in the target compound.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Key Reactivity Influencers |
|---|---|---|---|
| This compound | 330.01 | ~2.8 | Nitro (electron-withdrawing), Br (leaving group) |
| Flufenprox | 474.88 | ~5.2 | Chlorophenoxy (lipophilic), trifluoropropoxy |
| 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene | 264.03 | ~1.9 | Methoxy (electron-donating), F (polar) |
| Flumetover | 383.36 | ~3.5 | Triazole (heterocyclic), trifluoromethyl |
Notes:
Biological Activity
Overview
2-Bromo-1-nitro-4-(3,3,3-trifluoropropoxy)benzene is an organic compound characterized by the presence of a bromine atom, a nitro group, and a trifluoropropoxy group attached to a benzene ring. Its molecular formula is with a molecular weight of approximately 314.06 g/mol. The compound is notable for its potential biological activities, which include antimicrobial, antitumoral, and anti-inflammatory properties.
The synthesis of this compound typically involves nitration and trifluoropropyloxylation reactions. These processes allow for the introduction of functional groups that enhance the compound's reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C9H7BrF3NO3 |
| Molecular Weight | 314.06 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1779124-31-0 |
Antimicrobial Activity
Nitro-containing compounds like this compound have demonstrated notable antimicrobial properties. Nitro groups can be activated within biological systems to form reactive intermediates that interact with microbial DNA, leading to cell death. For example, nitro derivatives such as metronidazole are effective against various pathogens by generating toxic radicals that damage DNA and cellular structures .
Antitumoral Activity
Research indicates that nitroaromatic compounds can act as hypoxia-activated prodrugs. In cancerous tissues where oxygen levels are low, these compounds may be selectively activated to exert cytotoxic effects on tumor cells. The presence of the nitro group in this compound may enhance its potential as an anticancer agent by promoting selective toxicity in hypoxic conditions .
Anti-inflammatory Effects
Compounds with nitro groups have also been studied for their anti-inflammatory properties. The ability to inhibit enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2) positions these compounds as potential therapeutic agents in inflammatory diseases . Experimental studies have shown that modifications to the nitro group can significantly influence biological activity and selectivity.
Case Studies
- Nitro Derivative Studies : A study on various nitro derivatives highlighted that modifications at specific positions on the aromatic ring could enhance antibacterial activity against strains like Staphylococcus aureus and Pseudomonas aeruginosa. The structural characteristics of this compound suggest it may follow similar trends in efficacy due to its unique substituents .
- Hypoxia Activation : In a research article focusing on hypoxia-activated prodrugs, it was noted that compounds with nitro groups could be selectively activated under low oxygen conditions typical of tumor microenvironments. This activation mechanism is critical for developing targeted cancer therapies .
The mechanism of action for this compound likely involves its interaction with biological targets through the following pathways:
- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that bind covalently to DNA or proteins, leading to cellular damage.
- Enhanced Lipophilicity : The trifluoropropoxy group increases the lipophilicity of the compound, facilitating its passage through cellular membranes and enhancing interaction with lipid bilayers and protein targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
